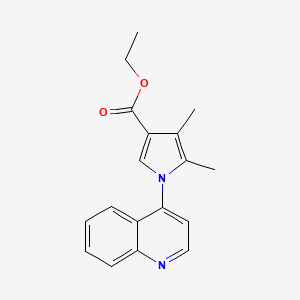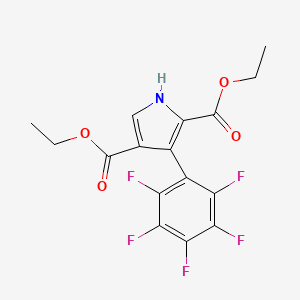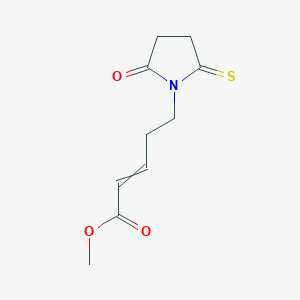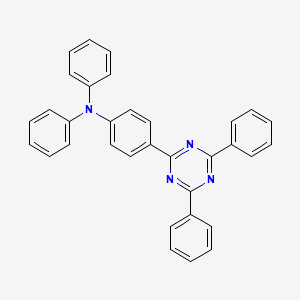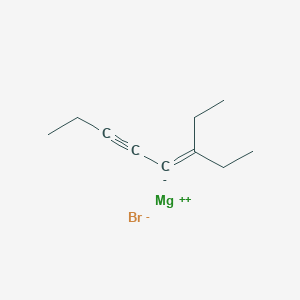
magnesium;3-ethyloct-3-en-5-yne;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium;3-ethyloct-3-en-5-yne;bromide is an organomagnesium compound, commonly known as a Grignard reagent. These compounds are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The molecular formula of this compound is C10H15BrMg, and it is characterized by the presence of a magnesium atom bonded to a bromine atom and an organic moiety containing both an alkene and an alkyne group .
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium;3-ethyloct-3-en-5-yne;bromide can be synthesized through the reaction of 3-ethyloct-3-en-5-yne with magnesium in the presence of anhydrous ether. The reaction typically proceeds as follows:
3-ethyloct-3-en-5-yne+Mg→this compound
The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors with precise control over temperature and pressure. The use of automated systems ensures consistent quality and yield of the product. The reaction is typically conducted in a solvent such as tetrahydrofuran (THF) to stabilize the Grignard reagent .
Chemical Reactions Analysis
Types of Reactions
Magnesium;3-ethyloct-3-en-5-yne;bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Forms carbon-carbon bonds with other organic halides.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Solvents: Anhydrous ether or THF is typically used.
Temperature: Reactions are often conducted at low temperatures to control the reactivity.
Major Products Formed
Alcohols: Formed from the reaction with aldehydes and ketones.
Hydrocarbons: Result from coupling reactions with organic halides.
Scientific Research Applications
Magnesium;3-ethyloct-3-en-5-yne;bromide is used in various scientific research applications, including:
Organic Synthesis: As a Grignard reagent, it is pivotal in forming carbon-carbon bonds.
Pharmaceuticals: Used in the synthesis of complex drug molecules.
Material Science: Involved in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of magnesium;3-ethyloct-3-en-5-yne;bromide involves the formation of a highly reactive carbanion. This carbanion can attack electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds. The magnesium atom stabilizes the negative charge on the carbon atom, facilitating these reactions .
Comparison with Similar Compounds
Similar Compounds
- Magnesium;3-butenyl;bromide
- Magnesium;3-pentenyl;bromide
- Magnesium;3-hexenyl;bromide
Uniqueness
Magnesium;3-ethyloct-3-en-5-yne;bromide is unique due to the presence of both an alkene and an alkyne group in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that contain only one type of unsaturation .
Properties
CAS No. |
651304-15-3 |
|---|---|
Molecular Formula |
C10H15BrMg |
Molecular Weight |
239.44 g/mol |
IUPAC Name |
magnesium;3-ethyloct-3-en-5-yne;bromide |
InChI |
InChI=1S/C10H15.BrH.Mg/c1-4-7-8-9-10(5-2)6-3;;/h4-6H2,1-3H3;1H;/q-1;;+2/p-1 |
InChI Key |
QBJTUGHFWWILCH-UHFFFAOYSA-M |
Canonical SMILES |
CCC#C[C-]=C(CC)CC.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Acetamide,2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B12592842.png)

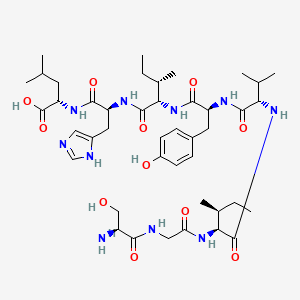
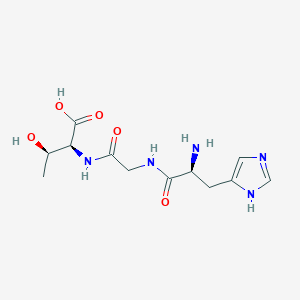
![2-cyclopentyl-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B12592868.png)
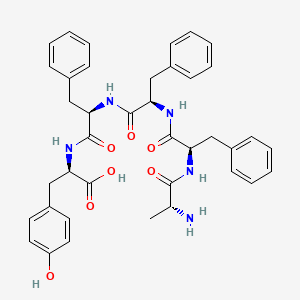


![2-Pyridinamine, 3-[(5-amino-2-chlorophenyl)methoxy]-](/img/structure/B12592878.png)
